molecular formula C9H12BrN B1337129 4-Bromo-N-isopropylaniline CAS No. 121086-19-9

4-Bromo-N-isopropylaniline

Cat. No.: B1337129
CAS No.: 121086-19-9
M. Wt: 214.1 g/mol
InChI Key: GCAYZUSDLCJJAW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Bromo-N-isopropylaniline possesses well-defined chemical characteristics that establish its identity within the broader family of substituted anilines. The compound is systematically identified by its Chemical Abstracts Service number 121086-19-9, which provides a unique registry designation for regulatory and research purposes. The molecular formula C₉H₁₂BrN reflects the presence of nine carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom, resulting in a molecular weight of 214.10 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, indicating the para-position of the bromine substituent relative to the amino group and the N-alkylation with an isopropyl group. Alternative nomenclature systems recognize this compound as 4-bromo-N-propan-2-ylaniline or (4-bromophenyl)isopropylamine, reflecting different naming conventions while maintaining chemical accuracy. The Simplified Molecular Input Line Entry System representation CC(C)NC1=CC=C(C=C1)Br provides a linear notation that precisely describes the molecular connectivity.

The compound exhibits specific structural features that influence its chemical behavior and applications. The para-brominated aromatic ring system provides electrophilic character, while the N-isopropyl substitution introduces steric hindrance that affects reaction selectivity. The MDL number MFCD08691756 serves as an additional identifier within chemical databases, facilitating research and commercial transactions.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 121086-19-9
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(C)NC1=CC=C(C=C1)Br
MDL Number MFCD08691756

Historical Context and Discovery

The development and characterization of this compound emerged within the broader context of aromatic amine chemistry research during the expansion of synthetic organic chemistry methodologies. While specific historical details regarding the initial synthesis or discovery of this particular compound are limited in available literature, the compound represents part of a systematic exploration of brominated aniline derivatives that gained prominence in pharmaceutical and agricultural chemistry development.

The compound's emergence in research literature reflects the growing understanding of structure-activity relationships in aromatic systems during the late twentieth and early twenty-first centuries. The systematic modification of aniline structures through halogenation and N-alkylation became recognized as effective strategies for developing pharmaceutical intermediates and agrochemical precursors. The specific combination of para-bromination and N-isopropylation in this compound represents a targeted approach to achieving desired electronic and steric properties for subsequent synthetic transformations.

Research documentation indicates that this compound gained particular attention in medicinal chemistry applications, where it serves as a key intermediate in the synthesis of bioactive compounds. The compound's utility in preparing pharmaceutical derivatives and its role in developing agrochemical products established its significance within industrial organic chemistry. The systematic study of this compound's properties and reactions contributed to broader understanding of brominated aniline chemistry and its applications in synthetic methodology.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within organic chemistry due to its unique combination of functional groups and reactive sites that enable diverse synthetic transformations. The compound serves as a versatile building block that combines the electrophilic character of aromatic bromides with the nucleophilic properties of secondary amines, creating opportunities for sequential functionalization strategies. This dual reactivity pattern makes the compound particularly valuable in multi-step synthetic sequences where selective transformations are required.

The para-bromine substituent provides an excellent leaving group for various substitution reactions, including nucleophilic aromatic substitution under appropriate conditions and palladium-catalyzed cross-coupling reactions. Research has demonstrated that the compound participates effectively in Suzuki-Miyaura coupling reactions with aryl boronic acids, proceeding under mild conditions with palladium catalysts to form biaryl derivatives. These coupling reactions achieve yields ranging from 78% to 90% depending on the specific boronic acid partner and reaction conditions employed.

The N-isopropyl substitution introduces steric considerations that influence reaction selectivity and product distribution in synthetic transformations. This steric effect proves advantageous in directing regioselectivity during electrophilic aromatic substitution reactions and in controlling reaction pathways during cross-coupling processes. The isopropyl group also enhances lipophilicity compared to unsubstituted anilines, which can be beneficial for biological activity and membrane permeability in pharmaceutical applications.

Table 2: Synthetic Transformation Applications

Reaction Type Typical Conditions Yield Range Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, 80°C 78-90%
Nucleophilic Substitution NaOH, 200°C, Cu catalyst Variable
Diazotization NaNO₂/HCl, 0-5°C High conversion
Electrophilic Substitution Various electrophiles Selective

Research Scope and Applications

The research scope surrounding this compound encompasses multiple areas of chemical investigation, ranging from fundamental synthetic methodology to applied pharmaceutical and agrochemical development. Contemporary research efforts focus on exploring the compound's utility as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules with therapeutic potential. Studies have investigated its role in preparing substituted pyrimidine derivatives and other heterocyclic systems that exhibit biological activity.

In pharmaceutical research, this compound serves as a key building block for synthesizing compounds with potential therapeutic applications. Research has documented its use in preparing 4-(5-aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives and 4-substituted-2-anilinopyrimidine derivatives, which find application as corticotropin releasing factor antagonists. These applications demonstrate the compound's value in developing treatments for stress-related disorders and other conditions involving corticotropin releasing factor pathways.

Agrochemical applications represent another significant area of research focus, where this compound contributes to the development of herbicides and other agricultural chemicals. The compound's structural features make it suitable as an intermediate in synthesizing herbicidal compounds, including oxyacetamide herbicides such as flufenacet. Research in this area continues to explore new synthetic routes and applications that leverage the compound's unique reactivity profile.

The compound's utility extends to materials science applications, where researchers investigate its incorporation into polymeric systems and other advanced materials. The bromine functionality provides opportunities for further chemical modification through various coupling reactions, enabling the development of functionalized materials with tailored properties. These applications demonstrate the compound's versatility beyond traditional pharmaceutical and agrochemical uses.

Table 3: Research Application Areas

Application Area Specific Uses Key Derivatives Reference
Pharmaceutical Research Corticotropin releasing factor antagonists Pyrimidine derivatives
Agrochemical Development Herbicide intermediates Flufenacet precursors
Materials Science Polymer functionalization Various coupling products
Synthetic Methodology Building block chemistry Multiple frameworks

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAYZUSDLCJJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440752
Record name 4-BROMO-N-ISOPROPYLANILINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name 4-Bromo-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121086-19-9
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Record name 4-BROMO-N-ISOPROPYLANILINE
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Record name (4-Bromophenyl)isopropylamine hydrobromide
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Preparation Methods

Bromination of N-Isopropylaniline

The most direct and commonly employed method for preparing 4-Bromo-N-isopropylaniline is the bromination of N-isopropylaniline. This involves introducing a bromine atom selectively at the para position of the aromatic ring.

  • Reagents and Conditions: Bromine or bromine sources such as N-bromosuccinimide (NBS) are used as brominating agents. The reaction is typically carried out in inert, water-immiscible organic solvents like 1,2-dichloroethane or cyclohexane to enhance selectivity and ease of product isolation.
  • Temperature Control: The reaction temperature is carefully controlled, often between 0°C and 100°C, to optimize yield and minimize side reactions.
  • Catalysts: In some cases, catalysts or additives may be used to improve selectivity and reaction rate.

Example from Patent Literature:

  • Bromination of 2,6-diisopropylaniline hydrochloride in 1,2-dichloroethane at 0°C with bromine added dropwise over 1 hour yields 4-bromo-2,6-diisopropylaniline hydrobromide in 97% yield after filtration and drying.
  • Alternatively, bromination in cyclohexane at 70°C over 2 hours achieves 99.9% theoretical yield with high purity (98.7%) and melting point 234-235°C.

This method is adaptable to this compound by starting from N-isopropylaniline or its salts.

Synthesis of N-Isopropylaniline Precursor

Since this compound is derived from N-isopropylaniline, the preparation of the latter is crucial.

  • Typical Synthesis: N-isopropylaniline is synthesized by the reaction of bromobenzene with isopropylamine in the presence of copper(I) chloride and sodium hydroxide in water under autoclave conditions at 95°C for 6.5 hours.
  • Yield: This method achieves high yields (~96.2%) and high purity (98.7%).

Once N-isopropylaniline is obtained, it can be subjected to bromination as described above.

Parameter Typical Conditions for Bromination of N-Isopropylaniline Notes
Brominating agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS preferred for milder, selective bromination
Solvent 1,2-Dichloroethane, cyclohexane Inert, water-immiscible solvents preferred
Temperature 0°C to 100°C Lower temperatures favor selectivity
Reaction time 1 to 2 hours Controlled addition of bromine improves yield
Catalyst/Additives Sometimes copper salts or bases Enhance reaction rate and selectivity
Product isolation Filtration, washing with solvent, drying under vacuum High purity achieved with minimal side products
  • High Yield and Purity: The bromination of aniline hydrohalides in inert solvents yields 4-bromoaniline derivatives in near-quantitative yields (up to 99.9%) with high purity (>98%).
  • Selectivity: The process shows high para-selectivity with minimal formation of dibromo or other positional isomers, reducing purification steps.
  • Ease of Work-up: Use of water-immiscible solvents facilitates isolation of the free base from the reaction mixture more easily than acidic media.
  • Scalability: The method is suitable for industrial scale due to mild conditions and straightforward isolation.
  • N-TBS Protection and Subsequent Bromination: For more complex derivatives, protection of the aniline nitrogen (e.g., with tert-butyldimethylsilyl groups) can be employed to improve selectivity and enable further functionalization.
  • Use of Catalytic Systems: Palladium-catalyzed cross-coupling reactions can be used to introduce bromine or other substituents selectively, though these are more common in advanced synthetic steps rather than initial preparation.
Method Starting Material Brominating Agent Solvent Temperature Yield (%) Purity (%) Notes
Bromination of N-isopropylaniline N-isopropylaniline Br2 or NBS 1,2-Dichloroethane, cyclohexane 0–100°C 97–99.9 >98 High para-selectivity, industrially viable
Synthesis of N-isopropylaniline Bromobenzene + isopropylamine CuCl catalyst, NaOH Water 95°C, 6.5 h 96.2 98.7 Precursor synthesis step
N-TBS protection + bromination Aniline derivatives TBS-Cl, then bromination 2-MeTHF (eco-friendly) Mild conditions Not specified Not specified For advanced synthetic applications
  • The bromination of aniline hydrohalides in inert solvents is a breakthrough in achieving high yields and selectivity for 4-bromoaniline derivatives, including this compound.
  • The use of water-immiscible solvents like 1,2-dichloroethane or cyclohexane allows easier isolation and purification compared to acidic media.
  • Industrial processes benefit from these methods due to reduced by-products, simplified purification, and scalability.
  • The precursor N-isopropylaniline is efficiently synthesized via copper-catalyzed amination of bromobenzene, providing a reliable route to the target compound.

Chemical Reactions Analysis

4-Bromo-N-isopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Oxidation Reactions: The amino group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted anilines, nitro compounds, and reduced amines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-Bromo-N-isopropylaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that are crucial for developing pharmaceuticals and agrochemicals. The compound participates in reactions such as the Heck reaction and Mannich reaction, facilitating the formation of carbon-carbon bonds and introducing functional groups into organic molecules .

Pharmaceutical Applications

Precursor in Drug Development
The compound is instrumental in synthesizing active pharmaceutical ingredients (APIs). For example, it has been used to create derivatives that act as corticotropin-releasing factor antagonists, which are relevant in treating stress-related disorders . Additionally, research has shown that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal properties .

Case Study: Anticancer Activity
In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One specific derivative demonstrated selective toxicity towards HT29 colon cancer cells while sparing healthy cells, indicating its potential as a therapeutic agent .

Agricultural Chemistry

Herbicide Development
Research into the derivatives of this compound has revealed their potential as selective herbicides. These compounds are being studied for their efficacy in controlling specific weed species while minimizing damage to crops.

Material Science

Synthesis of New Materials
In material science, this compound is involved in creating new materials with tailored properties. Its derivatives are explored for applications in organometallic complexes and polymer synthesis, which can lead to advancements in electronic materials and coatings .

Analytical Chemistry

Reference Compound in Chromatography
This compound is often used as a reference standard in chromatographic methods due to its well-characterized properties. Its stability and solubility make it suitable for various analytical applications, including quality control in pharmaceutical manufacturing.

Data Table: Summary of Applications

Application Area Details
Organic SynthesisBuilding block for complex molecules; used in Heck and Mannich reactions
Pharmaceutical DevelopmentPrecursor for APIs; potential anticancer agents
Agricultural ChemistryDevelopment of selective herbicides
Material ScienceCreation of organometallic complexes and polymers
Analytical ChemistryReference standard for chromatographic methods

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

4-Bromo-N-isopropylaniline can be compared with other similar compounds, such as:

    4-Bromoaniline: Lacks the isopropyl group, making it less bulky and potentially less selective in binding to molecular targets.

    N-Isopropylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Chloro-N-isopropylaniline: Has a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

The uniqueness of this compound lies in its combination of the bromine atom and the isopropyl group, which can enhance its reactivity and selectivity in various chemical and biological applications.

Biological Activity

4-Bromo-N-isopropylaniline is a brominated derivative of aniline, notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₂BrN
  • Molecular Weight : 215.10 g/mol
  • CAS Number : 80058-84-0
  • Solubility : Miscible with organic solvents like dioxane; immiscible with water.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its role in drug development and as a synthetic intermediate in pharmaceuticals. Here are some key areas of biological activity:

1. Pharmacological Applications

This compound has been utilized in the synthesis of compounds with significant pharmacological properties. For instance, it serves as a precursor for developing corticotropin-releasing factor (CRF) antagonists, which are important in managing stress-related disorders .

2. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and pharmacokinetics, making it relevant in the context of drug-drug interactions .

EnzymeInhibition Activity
CYP1A2Yes
CYP2D6Yes
CYP2C19No
CYP3A4No

3. Toxicity and Safety

While this compound has useful applications, it also poses potential health risks. Studies have shown that exposure to this compound can lead to skin irritation and respiratory issues. Therefore, handling precautions are necessary to mitigate these risks .

Case Study 1: Synthesis of CRF Antagonists

In a study focusing on the synthesis of CRF antagonists, researchers used this compound as a key intermediate. The synthesized derivatives demonstrated significant antagonistic activity against CRF receptors, suggesting potential therapeutic applications in anxiety and depression management .

Case Study 2: Evaluation of CYP Inhibition

A pharmacological evaluation highlighted the role of this compound in inhibiting CYP enzymes. The study revealed that compounds derived from this intermediate could alter the metabolism of co-administered drugs, emphasizing the importance of understanding its pharmacokinetic profile .

Research Findings

Recent research has expanded on the biological activities associated with this compound:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Properties : Compounds synthesized from this compound exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-N-isopropylaniline in academic research?

To synthesize this compound, researchers typically start with N-isopropylaniline and introduce a bromine substituent at the para position. Common methods include:

  • Electrophilic aromatic bromination : Use brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Directed bromination : Leverage the directing effect of the isopropylamino group to ensure regioselectivity. Optimize reaction temperature (typically 0–25°C) to balance reactivity and byproduct formation.
    Purification is critical; column chromatography with a hexane/ethyl acetate gradient or recrystallization from ethanol/water mixtures yields pure product. Confirmation via 1^1H/13^13C NMR and mass spectrometry is essential .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Infrared (IR) Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for secondary amines), C-Br stretching (560–650 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹). Compare experimental data with computational simulations (e.g., DFT) to validate assignments .
  • NMR Spectroscopy : 1^1H NMR shows aromatic protons as a doublet (para-substituted benzene) and a singlet for the isopropyl group. 13^13C NMR confirms the brominated carbon at ~115 ppm.
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z ≈ 228 (C₉H₁₂BrN⁺).

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic reactions?

The bulky isopropyl group and bromine substituent create significant steric hindrance, limiting access to the amine’s lone pair. For example:

  • In N-trifluoroethylation reactions , steric hindrance prevents coordination of this compound to the iron porphyrin catalyst, resulting in no product formation .
  • Mitigation strategies : Use smaller catalysts (e.g., Pd nanoparticles) or introduce directing groups to bypass steric constraints. Computational modeling (e.g., DFT) can predict steric hotspots and guide substrate modification.

Q. How can researchers resolve contradictions between experimental results and theoretical predictions in reactions involving this compound?

Contradictions often arise from unaccounted steric or electronic factors. For example:

  • Case Study : A failed catalytic reaction (e.g., ) may conflict with DFT-predicted pathways. Re-evaluate the reaction mechanism using kinetic isotope effects (KIEs) or in situ spectroscopy (e.g., IR under reaction conditions).
  • Data Triangulation : Cross-validate hypotheses with X-ray crystallography (to confirm steric parameters ) and Hammett plots (to quantify electronic effects).

Q. What advanced structural analysis techniques are suitable for studying this compound derivatives?

  • Single-Crystal X-Ray Diffraction : Resolve bond angles and torsional strain in derivatives (e.g., ’s monoclinic crystal system, space group P21/n ).
  • Electron Density Mapping : Identify charge distribution around the bromine and isopropyl groups using multipole refinement.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, which is critical for high-temperature applications (e.g., polymer precursors).

Methodological Considerations

Q. How to design experiments to optimize reaction yields with this compound?

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology to identify optimal conditions.
  • In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : Model steric interactions in solvent environments (e.g., toluene vs. DMF).
  • DFT Calculations : Use Gaussian or ORCA to map transition states and activation energies. Compare with experimental kinetic data to refine models.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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